molecular formula C16H17F2N3O3 B2910981 2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 1396850-09-1

2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Cat. No. B2910981
CAS RN: 1396850-09-1
M. Wt: 337.327
InChI Key: CZSSUTQLDKEAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-769662, and it is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis, and its activation can lead to various beneficial effects.

Scientific Research Applications

A-769662 has been extensively studied for its potential applications in various fields. In the field of cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis. In the field of metabolic disorders, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In the field of neurodegenerative disorders, A-769662 has been shown to protect neurons from oxidative stress and improve cognitive function.

Mechanism of Action

A-769662 activates AMPK by binding to the AMPK β1 subunit, leading to conformational changes that promote phosphorylation of the AMPK α subunit. This activation of AMPK leads to various downstream effects, including increased glucose uptake and fatty acid oxidation, inhibition of protein synthesis and cell growth, and induction of autophagy and apoptosis.
Biochemical and Physiological Effects:
A-769662 has been shown to have various biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, inhibition of protein synthesis and cell growth, and induction of autophagy and apoptosis. A-769662 has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, protect neurons from oxidative stress, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-769662 is its specificity for AMPK activation, which allows for the study of AMPK-mediated effects without the confounding effects of other signaling pathways. However, A-769662 has some limitations, including its potential toxicity and off-target effects, which should be carefully considered when designing experiments.

Future Directions

There are many potential future directions for research on A-769662. One area of interest is the development of more potent and selective AMPK activators based on the structure of A-769662. Another area of interest is the investigation of the effects of A-769662 on different cell types and in different disease models. Additionally, the potential use of A-769662 as a therapeutic agent in various diseases, including cancer, metabolic disorders, and neurodegenerative disorders, should be further explored.

Synthesis Methods

The synthesis of A-769662 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-difluorophenol with 2-bromoethylamine hydrobromide to obtain 2-(2,4-difluorophenoxy)ethylamine. The second step involves the reaction of 2-(2,4-difluorophenoxy)ethylamine with ethyl 4,6-dioxoheptanoate to obtain 2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide (A-769662).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-2-12-8-16(23)21(10-20-12)6-5-19-15(22)9-24-14-4-3-11(17)7-13(14)18/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSSUTQLDKEAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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